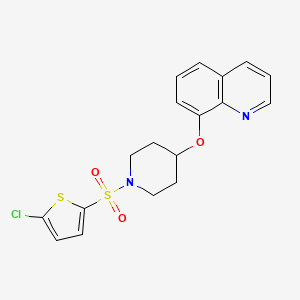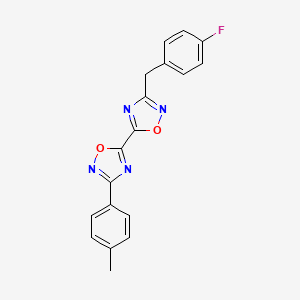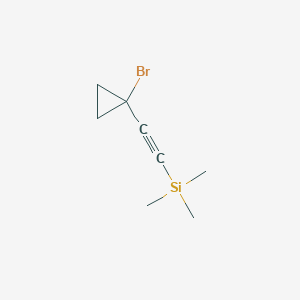
((1-Bromocyclopropyl)ethynyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1-Bromocyclopropyl)ethynyl)trimethylsilane, also known as BCTMS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. BCTMS is a highly reactive compound that can be used as a building block for the synthesis of various organic molecules.
作用机制
The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is not well understood, but it is believed to act as a nucleophile in organic reactions. ((1-Bromocyclopropyl)ethynyl)trimethylsilane can undergo substitution reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. It can also undergo addition reactions with alkynes and alkenes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. However, it has been reported that ((1-Bromocyclopropyl)ethynyl)trimethylsilane can act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes ((1-Bromocyclopropyl)ethynyl)trimethylsilane a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis is its high reactivity, which allows for the preparation of complex organic molecules in a relatively short amount of time. ((1-Bromocyclopropyl)ethynyl)trimethylsilane is also relatively easy to handle and store compared to other highly reactive compounds. However, one limitation of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane is its high cost, which can be a limiting factor for some research groups.
未来方向
There are several future directions for the use of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis. One potential area of research is the development of new reactions using ((1-Bromocyclopropyl)ethynyl)trimethylsilane as a building block. Another area of research is the development of new drugs based on the acetylcholinesterase inhibitory activity of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. Additionally, further studies are needed to understand the mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane and its potential applications in other fields such as materials science and catalysis.
Conclusion:
((1-Bromocyclopropyl)ethynyl)trimethylsilane is a highly reactive compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used as a building block for the synthesis of various organic molecules and has shown promising results in the development of new drugs for the treatment of Alzheimer's disease. Although there are limitations to its use, the future directions for the research on ((1-Bromocyclopropyl)ethynyl)trimethylsilane are promising, and further studies are needed to fully understand its potential applications.
合成方法
((1-Bromocyclopropyl)ethynyl)trimethylsilane can be synthesized through a two-step process. The first step involves the reaction of 1,2-dibromocyclopropane with trimethylsilylacetylene in the presence of a base such as potassium tert-butoxide. This reaction leads to the formation of 1-(trimethylsilyl)-2-bromo-1-cyclopropene. In the second step, the intermediate compound is treated with a strong base such as lithium diisopropylamide (LDA) to form ((1-Bromocyclopropyl)ethynyl)trimethylsilane.
科学研究应用
((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has also been used in the preparation of functionalized cyclopropenes, which are important intermediates in organic synthesis.
属性
IUPAC Name |
2-(1-bromocyclopropyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBZXIRFJKWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-Bromocyclopropyl)ethynyl)trimethylsilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

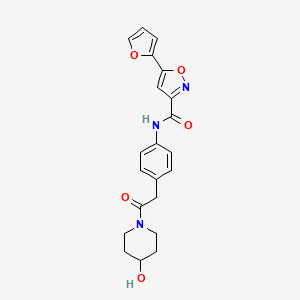


![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
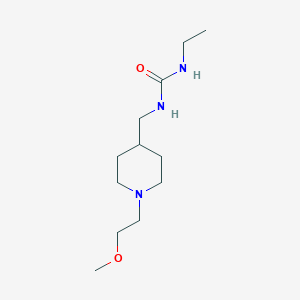
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)
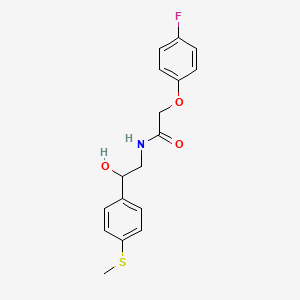
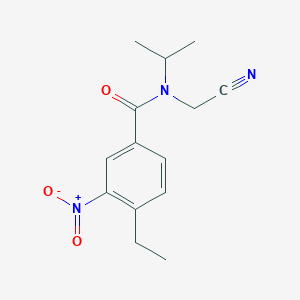
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)
